molecular formula C20H24N2O4S B3579503 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B3579503
M. Wt: 388.5 g/mol
InChI Key: OYLXYIDOGYUCRY-UHFFFAOYSA-N
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Description

1-[4-(Benzylsulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanone is a synthetic organic compound characterized by a piperazine core substituted with a benzylsulfonyl group and a 4-methylphenoxy moiety linked via an ethanone bridge. The benzylsulfonyl group (C₆H₅CH₂SO₂-) is a strong electron-withdrawing substituent, which may enhance stability and influence intermolecular interactions. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonyl and aryloxy groups play critical roles .

Properties

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-17-7-9-19(10-8-17)26-15-20(23)21-11-13-22(14-12-21)27(24,25)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXYIDOGYUCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions using benzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethanone Moiety: The ethanone moiety is introduced through acylation reactions using ethanoyl chloride.

    Linking the Methylphenoxy Group: The final step involves the etherification of the ethanone moiety with 4-methylphenol under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylsulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group may interact with active sites of enzymes, inhibiting their activity. The piperazine ring can facilitate binding to specific receptors, modulating their function. The compound’s effects are mediated through pathways involving signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine vs. Piperidine Derivatives

  • Target Compound : Contains a piperazine ring (two nitrogen atoms) with a benzylsulfonyl substituent. Piperazine’s dual nitrogen sites enable diverse hydrogen-bonding interactions and salt formation, which can enhance solubility or receptor binding .
  • Compound: Features a piperidine ring (one nitrogen atom) with a benzylsulfonyl group. The compound also includes a tetrazole ring and thienyl group, which may confer metabolic stability but reduce conformational flexibility compared to the ethanone bridge in the target compound .

Sulfonyl vs. Sulfinyl Substituents

  • Target Compound : The benzylsulfonyl group (SO₂) is highly electronegative, promoting strong dipole interactions and resistance to enzymatic degradation.
  • Compound : Contains a sulfinyl group (SO), which is less electron-withdrawing and more prone to oxidation. This difference may result in reduced stability and altered binding kinetics in vivo .

Aryloxy Substituents

  • Target Compound: The 4-methylphenoxy group balances lipophilicity and steric bulk, facilitating membrane penetration while avoiding excessive hydrophobicity.
  • Compound (Itraconazole Intermediate): Substituted with a 4-methoxyphenyl group. Methoxy’s higher polarity compared to methylphenoxy may reduce lipid bilayer permeability, affecting bioavailability .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight Functional Implications
1-[4-(Benzylsulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanone Piperazine Benzylsulfonyl, 4-methylphenoxy ~448.5 g/mol† Enhanced H-bonding, moderate lipophilicity
[] Benzylsulfonyl-piperidine derivative Piperidine Benzylsulfonyl, tetrazole, thienyl 633.5 g/mol Metabolic stability, rigid conformation
[] Sulfinyl-piperazine derivative Piperazine Sulfinyl, dimethoxy-methylphenyl 374.5 g/mol Lower stability, redox sensitivity
[] Itraconazole intermediate Piperazine Methoxyphenyl, nitrobenzene ~375.4 g/mol‡ High polarity, reduced membrane uptake

†Calculated based on molecular formula (C₂₁H₂₄N₂O₄S).
‡Estimated from synthesis intermediates.

Hypothetical Pharmacological Implications

  • Sigma 1 Receptor Modulation : Benzylsulfonyl and aryloxy groups resemble ligands in (e.g., sulfonamide derivatives), which target sigma receptors .
  • Antifungal Activity : Piperazine derivatives like itraconazole () inhibit cytochrome P450 enzymes; the target’s lipophilic groups may enhance antifungal potency .

Biological Activity

1-[4-(Benzenesulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S. Its structure features a piperazine ring, a benzenesulfonyl group, and a methylphenoxy moiety, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 1-[4-(benzenesulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanone exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the piperazine ring enhances the lipophilicity of the molecule, facilitating better membrane penetration.

Compound Activity Mechanism
1-[4-(Benzenesulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanoneAntibacterialInhibition of folate synthesis
Related sulfonamide compoundsAntifungalDisruption of cell wall synthesis

Anticancer Activity

The compound has shown promise in anticancer research. It is hypothesized that the sulfonyl group may interact with key enzymes involved in cancer cell proliferation. For example, a study involving similar piperazine derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
In vitro studies demonstrated that derivatives of this compound reduced the viability of breast cancer cells by up to 70% at concentrations of 50 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of 1-[4-(benzenesulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanone is believed to involve several mechanisms:

  • Enzyme Inhibition: The sulfonyl group can form reversible covalent bonds with active site residues in target enzymes, inhibiting their function.
  • Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, potentially affecting signaling pathways related to pain and inflammation.
  • Cell Membrane Interaction: The hydrophobic nature of the methylphenoxy group enhances membrane permeability, allowing for better cellular uptake.

Research Findings

Recent investigations have focused on synthesizing analogs of this compound to enhance its biological activity. For instance, modifications to the piperazine ring have yielded compounds with improved potency against resistant bacterial strains.

Analog Modification Activity
Compound AMethyl substitution on piperazineIncreased antibacterial activity
Compound BFluorination on phenoxy groupEnhanced anticancer properties

Q & A

Basic: What are the standard synthetic protocols for 1-[4-(benzylsulfonyl)piperazino]-2-(4-methylphenoxy)-1-ethanone?

Answer:
The synthesis involves multi-step reactions:

  • Sulfonylation: Introduce the benzylsulfonyl group via oxidation of a sulfanyl precursor using 30% H₂O₂ in acetic acid, yielding ~70% after recrystallization .
  • Coupling: React the sulfonylated piperazine with 4-methylphenoxy-ethanone derivatives under alkaline conditions (e.g., NaOH in ethanol) .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Structural validation is achieved via ¹H/¹³C NMR and HPLC .

Advanced: How can reaction conditions be optimized to enhance synthesis efficiency?

Answer:

  • Catalysts: Use Pd-based catalysts for cross-coupling steps to reduce side reactions and improve regioselectivity .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates for piperazine functionalization .
  • Real-Time Monitoring: Employ inline HPLC or FTIR to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR: ¹H NMR confirms substitution patterns on the piperazine ring (δ 3.0–4.0 ppm for N-CH₂ groups) and phenoxy linkages (δ 6.5–7.5 ppm). ¹³C NMR identifies carbonyl (δ ~200 ppm) and sulfonyl (δ ~55 ppm) carbons .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₅N₂O₄S⁺) .
  • IR: Peaks at ~1150 cm⁻¹ (S=O) and ~1700 cm⁻¹ (C=O) confirm functional groups .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Electron-Withdrawing Groups: Fluorination at the benzylsulfonyl moiety (e.g., -CF₃) enhances binding to kinase targets by increasing electrophilicity .
  • Phenoxy Substituents: Bulky groups (e.g., bromo, methoxy) improve lipophilicity and blood-brain barrier penetration in CNS-targeted analogs .
  • SAR Studies: Radioligand assays (e.g., α₁/α₂-adrenergic receptors) and cytotoxicity screens (MTT assays) identify pharmacophores. For example, benzothiazole analogs show IC₅₀ values <10 μM in anticancer models .

Basic: What purification strategies are recommended post-synthesis?

Answer:

  • Recrystallization: Use ethanol or ethyl acetate to isolate high-purity crystals (melting point: 170–172°C for sulfonylated intermediates) .
  • Chromatography: Gradient elution (0–50% ethyl acetate in hexane) on silica gel resolves polar byproducts. TLC (Rf ~0.4) monitors fractions .
  • Purity Validation: Melting point analysis and HPLC (≥95% purity, retention time ~8.2 min) ensure quality .

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 for receptor studies) and compound concentrations (e.g., 1–100 μM) across experiments .
  • Orthogonal Methods: Compare radioligand binding (e.g., ³H-labeled antagonists) with surface plasmon resonance (SPR) to validate affinity measurements .
  • Impurity Profiling: LC-MS/MS identifies trace byproducts (e.g., unreacted sulfanyl precursors) that may skew bioactivity results .

Basic: What are the key stability considerations for this compound?

Answer:

  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfonyl group.
  • Degradation Pathways: Hydrolysis of the ethanone moiety in acidic/alkaline conditions; monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 (parent compound) to <2.5, improving aqueous solubility .
  • Metabolic Stability: Replace labile esters with amides or ethers to resist CYP450-mediated degradation. Pharmacokinetic profiling in rodent models (e.g., t½, AUC) guides refinement .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) at 10–100 μM concentrations .
  • Receptor Binding: Competitive displacement assays using ³H-prazosin for α-adrenergic receptors .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ determination) .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Flow Chemistry: Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .
  • Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching and costs .
  • Byproduct Recycling: Reprocess mother liquors via acid-base extraction to recover unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE

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